5-(4-Pyridyl)dipyrromethane
Overview
Description
5-(4-Pyridyl)dipyrromethane (5-PDP) is a novel, cyclic, heterocyclic compound that has been studied in recent years for its potential applications in a variety of scientific research fields. The compound has several unique properties that make it attractive for use in various laboratory experiments and research projects. In
Scientific Research Applications
Bio-Inspired Conductive Polymers
5-(4-Pyridyl)dipyrromethane (5-py-DP) has been utilized as an electroactive building block for creating sensors based on molecularly imprinted conductive polymers (cMIP). These polymers can selectively incorporate templates like salicylic acid, demonstrating potential in sensor technologies. The sensitivity of co-cMIP was notably higher compared to homopolymers, indicating the effectiveness of dipyrromethanes as functionalized monomers in bio-inspired imprinted polymers (Susmel & Comuzzi, 2015).
Luminescent Materials
In the realm of luminescent materials, 5-(4-Pyridyl)dipyrromethane and its derivatives have been employed in synthesizing fluorescent borondifluoride complexes. These complexes have been characterized by various physicochemical techniques, revealing structural insights and potential applications in luminescence-based technologies (Singh et al., 2013).
Metal Complex Synthesis
5-(4-Pyridyl)dipyrromethane has been used in synthesizing complexes with formulations like [(η6-arene)RuCl2(L)] and [(η5-C5Me5)MCl2(L)] where L includes 5-(4-pyridyl)dipyrromethane. These complexes have been explored for their potential in transfer hydrogenation catalyst applications, with rhodium and iridium complexes showing effective reduction of aldehydes (Yadav et al., 2010).
Optoelectrochromic Properties
5-(4-Pyridyl)dipyrromethane-based monomers have been developed and characterized for their optoelectrochromic properties. The electrochemical polymerization of these monomers leads to conducting polymers with notable color changes between different oxidation states, showcasing potential in electrochromic device applications (Ak et al., 2008).
Antimicrobial and Antioxidant Applications
Dipyrromethane derivatives have shown promising activity as antimicrobial and antioxidant agents. The reaction of dipyrromethanes with aromatic aldehydes led to new porphyrin-like derivatives exhibiting high antimicrobial and antioxidant activities, suggesting potential in medical and biological applications (Fadda et al., 2021).
Hydrogen Bonding and Nanostructures
5-(4-Pyridyl)dipyrromethane contributes to hydrogen bonding structures such as dimeric, hexagonal, and linear nanostructures. These self-assembled structures, contingent on the meso-pyridyl nitrogen, exhibit distinct physical properties, highlighting potential in nanotechnology and materials science (Maeda et al., 2007).
properties
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPABFDPAGHDWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442780 | |
Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Pyridyl)dipyrromethane | |
CAS RN |
52073-75-3 | |
Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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